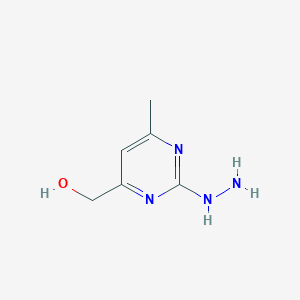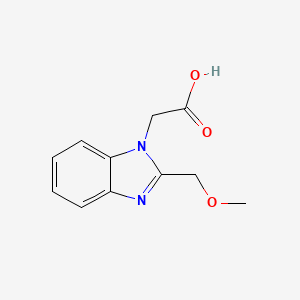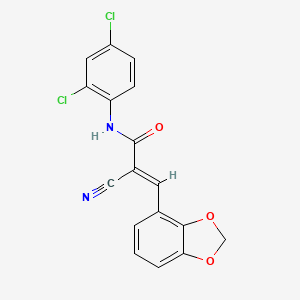
(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include information about the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties may also be studied .Wissenschaftliche Forschungsanwendungen
Materials Science and Polymer Research
- Polyamide Synthesis : The direct polycondensation of symmetric and nonsymmetric monomers, using activating agents, has been explored for the synthesis of ordered polyamides. These polyamides exhibit inherent viscosities up to 0.30 dL/g, highlighting their potential in materials science for creating structured and functional polymers (Ueda & Sugiyama, 1994).
- Polyamic Acid Methyl Ester Precursors : Hyperbranched aromatic polyimides have been prepared from polyamic acid methyl ester precursors, showing solubility in common solvents like NMP, DMF, and DMSO. These materials, with molecular weights ranging from 37,000 to 188,000, could have significant implications in the development of advanced polymers with specific mechanical and chemical properties (Yamanaka, Jikei, & Kakimoto, 2000).
Chemistry and Synthesis
- Chemical Synthesis and Sensing Applications : The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and their application in colorimetric sensing of fluoride anions have been studied. One derivative, in particular, demonstrated a significant color transition from colorless to black in response to fluoride anions, indicating its utility in environmental monitoring and analytical chemistry (Younes et al., 2020).
- Catalytic Synthesis : A process involving the ethoxychlorination of enamides using iron(III) chloride without a catalyst has been reported, showcasing an efficient and regioselective method for functionalizing enamides. This research opens avenues for synthesizing complex molecules with potential applications in pharmaceuticals and organic materials (Nocquet‐Thibault et al., 2014).
Biomedical Research
- Antipathogenic Activity : Thiourea derivatives, including those with 3,5-dichlorophenyl groups, have been synthesized and evaluated for their antipathogenic activity. Notably, these compounds showed significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, pathogens known for biofilm formation. This suggests a potential avenue for developing new antimicrobial agents with specific modes of action against resistant bacterial strains (Limban, Marutescu, & Chifiriuc, 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O3/c18-12-4-5-14(13(19)7-12)21-17(22)11(8-20)6-10-2-1-3-15-16(10)24-9-23-15/h1-7H,9H2,(H,21,22)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUFBSSLUBHUAS-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C=C(C#N)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=CC=CC(=C2O1)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxaindan-4-yl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2614339.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2614340.png)
![1-methyl-N'-[(E)-2-phenylethenyl]sulfonylindole-3-carbohydrazide](/img/structure/B2614342.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-fluorobenzamide hydrochloride](/img/structure/B2614346.png)
![1-[(2S)-4-Benzyl-2-propan-2-ylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2614348.png)

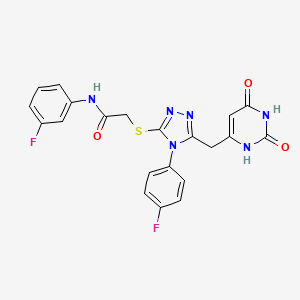
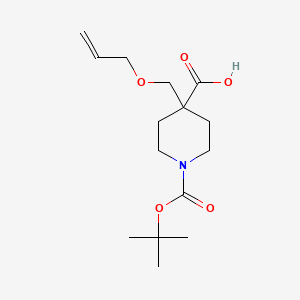

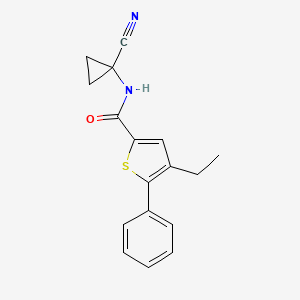
![2-methyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B2614358.png)
